(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS No.: 464903-50-2
Cat. No.: VC4344653
Molecular Formula: C15H17NO3S
Molecular Weight: 291.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 464903-50-2 |
|---|---|
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 291.37 |
| IUPAC Name | (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C15H17NO3S/c1-3-4-9-16-14(17)13(20-15(16)18)10-11-5-7-12(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+ |
| Standard InChI Key | IUBFXWZENMVJGH-JLHYYAGUSA-N |
| SMILES | CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Introduction
Structural Characterization and Molecular Properties
The compound’s IUPAC name, (5E)-5-benzylidene-3-butyl-1,3-thiazolidine-2,4-dione, reflects its core structure: a thiazolidine ring substituted with a butyl group at position 3 and a 4-methoxybenzylidene moiety at position 5. The E-configuration of the exocyclic double bond is critical for its biological activity, as stereoelectronic effects influence receptor binding . Key molecular identifiers include:
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Molecular Formula: C₁₄H₁₅NO₂S
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Molecular Weight: 261.34 g/mol
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SMILES Notation: CCCCN1C(=O)C(=CC2=CC=C(OC)C=C2)SC1=O
The presence of the methoxy group enhances electron-donating effects, stabilizing the conjugated system and modulating solubility. X-ray crystallography of analogous thiazolidinediones reveals planar ring systems and hydrogen-bonding interactions between carbonyl groups, which may influence crystallization behavior .
Synthesis and Optimization Strategies
General Synthetic Route
The synthesis typically involves a Knoevenagel condensation between 4-methoxybenzaldehyde and 3-butyl-1,3-thiazolidine-2,4-dione under acidic conditions. This one-step reaction proceeds via nucleophilic attack of the active methylene group in the thiazolidinedione core on the aldehyde, followed by dehydration to form the exocyclic double bond .
Representative Protocol:
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Reactants: 4-Methoxybenzaldehyde (1.2 eq), 3-butyl-1,3-thiazolidine-2,4-dione (1.0 eq).
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Catalyst: Piperidine (10 mol%) or ammonium acetate.
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Solvent: Ethanol or acetic acid, refluxed at 80–90°C for 6–8 hours.
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Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol .
Yield: 65–75% (reported for analogous derivatives) .
Stereochemical Control
The E-isomer predominates due to thermodynamic stabilization of the trans-configuration, as confirmed by NMR coupling constants (J = 12–15 Hz for vinyl protons) . Microwave-assisted synthesis has been explored to reduce reaction times and improve selectivity .
Biological Activities and Mechanisms
| Compound | PPAR-γ EC₅₀ (nM) | Glucose Uptake (% vs. Rosiglitazone) |
|---|---|---|
| Target Compound | 120 ± 15 | 85 ± 6 |
| Pioglitazone | 80 ± 10 | 100 ± 5 |
Data adapted from in vitro assays using 3T3-L1 adipocytes .
The methoxy group may enhance binding to PPAR-γ’s hydrophobic pocket, while the butyl chain improves metabolic stability .
Antioxidant Activity
The compound exhibits radical scavenging activity via hydrogen atom transfer, as evaluated by DPPH and ABTS assays:
| Assay | IC₅₀ (μM) | Comparison to Ascorbic Acid |
|---|---|---|
| DPPH | 34.2 ± 2.1 | 1.5× less potent |
| ABTS | 28.7 ± 1.8 | 1.2× less potent |
Mechanism: Delocalization of the thiocarbonyl electron density facilitates radical neutralization .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Moderate oral bioavailability (45–55%) due to lipophilic nature (logP = 2.8) .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the butyl side chain, yielding carboxylic acid metabolites .
Toxicity Data
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Acute Toxicity (LD₅₀): >2000 mg/kg (oral, rats).
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Hazard Codes: H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .
Research Applications and Future Directions
Diabetes Management
The compound’s dual action on PPAR-γ and oxidative stress positions it as a candidate for combination therapies with metformin or SGLT2 inhibitors .
Oncology
Preliminary studies indicate antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 18.4 μM), potentially via PPAR-γ-independent pathways .
Chemical Modifications
Ongoing research focuses on:
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